REACTION_CXSMILES
|
O.[NH2:2][NH2:3].Cl.Cl[CH2:6][CH2:7][N:8]1[CH2:12][CH2:11][CH2:10][CH2:9]1.C(=O)([O-])[O-].[K+].[K+].[OH-].[Na+]>O>[NH:2]([CH2:6][CH2:7][N:8]1[CH2:12][CH2:11][CH2:10][CH2:9]1)[NH2:3] |f:0.1,2.3,4.5.6,7.8|
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
170 g
|
Type
|
reactant
|
Smiles
|
Cl.ClCCN1CCCC1
|
Name
|
|
Quantity
|
70 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
390 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for seven hours
|
Duration
|
7 h
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ether
|
Type
|
EXTRACTION
|
Details
|
The ethereal extract
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Name
|
|
Type
|
product
|
Smiles
|
N(N)CCN1CCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |